

# Triptolide and celastrol discovery and origin

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## Compound of Interest

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An In-depth Technical Guide to the Discovery and Origin of Triptolide and Celastrol

## Introduction

Triptolide and celastrol are two potent bioactive natural products isolated from the medicinal plant *Tripterygium wilfordii* Hook F, commonly known as "Thunder God Vine" or "Lei Gong Teng".<sup>[1][2][3]</sup> This plant has a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases like rheumatoid arthritis.<sup>[1][3][4]</sup> Triptolide, a diterpenoid triepoxide, and celastrol, a pentacyclic triterpenoid, are considered the most active and promising components of the plant, exhibiting a wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, anti-cancer, and anti-obesity effects.<sup>[3][5][6]</sup> However, their clinical application has been limited by their narrow therapeutic window and significant toxicity.<sup>[5][7]</sup> This guide provides a detailed overview of the discovery, origin, mechanisms of action, and key experimental methodologies for these two significant compounds.

## Triptolide

Triptolide is a diterpenoid epoxide and is considered one of the primary active ingredients of *Tripterygium wilfordii*.<sup>[1][8]</sup> Its complex chemical structure and potent biological activities have made it a subject of intense research.<sup>[4][9]</sup>

## Discovery and Origin

Triptolide was first isolated and characterized in 1972 by S. Morris Kupchan and his colleagues from the roots of *Tripterygium wilfordii*.<sup>[1][3][5]</sup> Their research identified its significant anti-

leukemic effects, marking the beginning of extensive investigation into its pharmacological properties.[1][4] Triptolide's natural abundance in the plant is extremely low, approximately 66.5 µg/g, which makes extraction and purification for industrial-scale production challenging.[1] It is primarily found in the root of the plant.[10][11]

## Biological Activities and Quantitative Data

Triptolide exhibits a broad spectrum of biological activities, including potent anti-inflammatory, immunosuppressive, and anti-cancer effects.[11][12][13] It has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor metastasis in various cancer cell lines.[14][15]

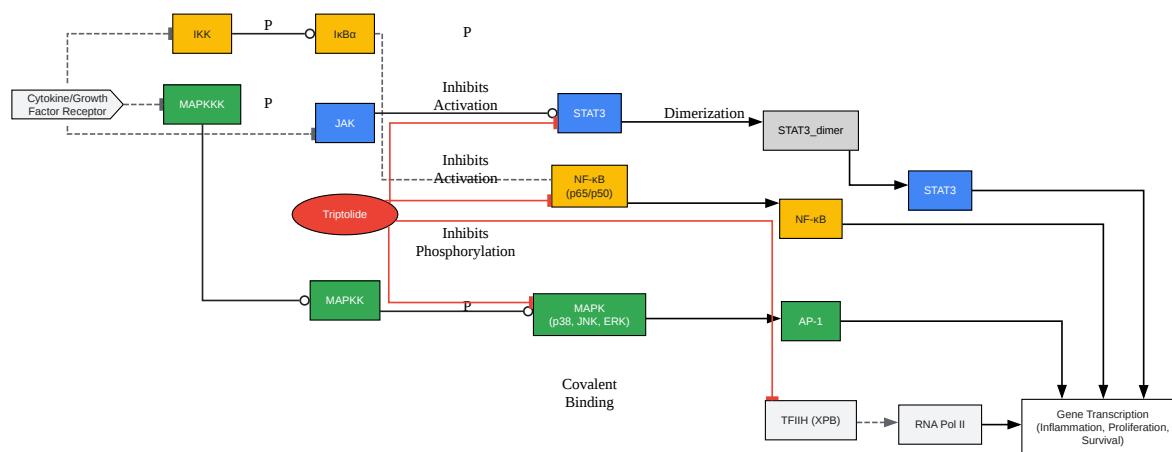
| Cell Line                  | Assay Type            | Endpoint                | Concentration/Dosage            | Observed Effect   | Reference(s)         |
|----------------------------|-----------------------|-------------------------|---------------------------------|---|----------------------|
| A549/TaxR<br>(Lung Cancer) | SRB Assay             | IC50                    | 15.6 nM                         | Inhibition of cell proliferation.                                     | <a href="#">[16]</a> |
| MV-4-11<br>(Leukemia)      | Annexin V/PI Staining | Apoptosis               | 5, 10, 20, 50 nM (48h)          | 4.44%,<br>7.56%,<br>54.70%,<br>98.07% apoptotic cells, respectively.  | <a href="#">[17]</a> |
| Various Cancer Lines       | Xenograft Mouse Model | Tumor Growth Inhibition | 20, 50, 100 µg/kg/day (18 days) | 49.34%,<br>94.20%,<br>99.36% inhibition in THP-1 model, respectively. | <a href="#">[17]</a> |
| A549/TaxR<br>(Lung Cancer) | Xenograft Mouse Model | Tumor Growth            | 0.4 mg/kg and 0.8 mg/kg         | Significant reduction in tumor growth and weight.                     | <a href="#">[16]</a> |
| Elk1-dependent reporter    | Luciferase Assay      | IC50                    | 10 nM                           | Inhibition of Elk1-dependent transcription.                           | <a href="#">[18]</a> |
| CREB-dependent reporter    | Luciferase Assay      | IC50                    | 13 nM                           | Inhibition of CREB-dependent transcription.                           | <a href="#">[18]</a> |

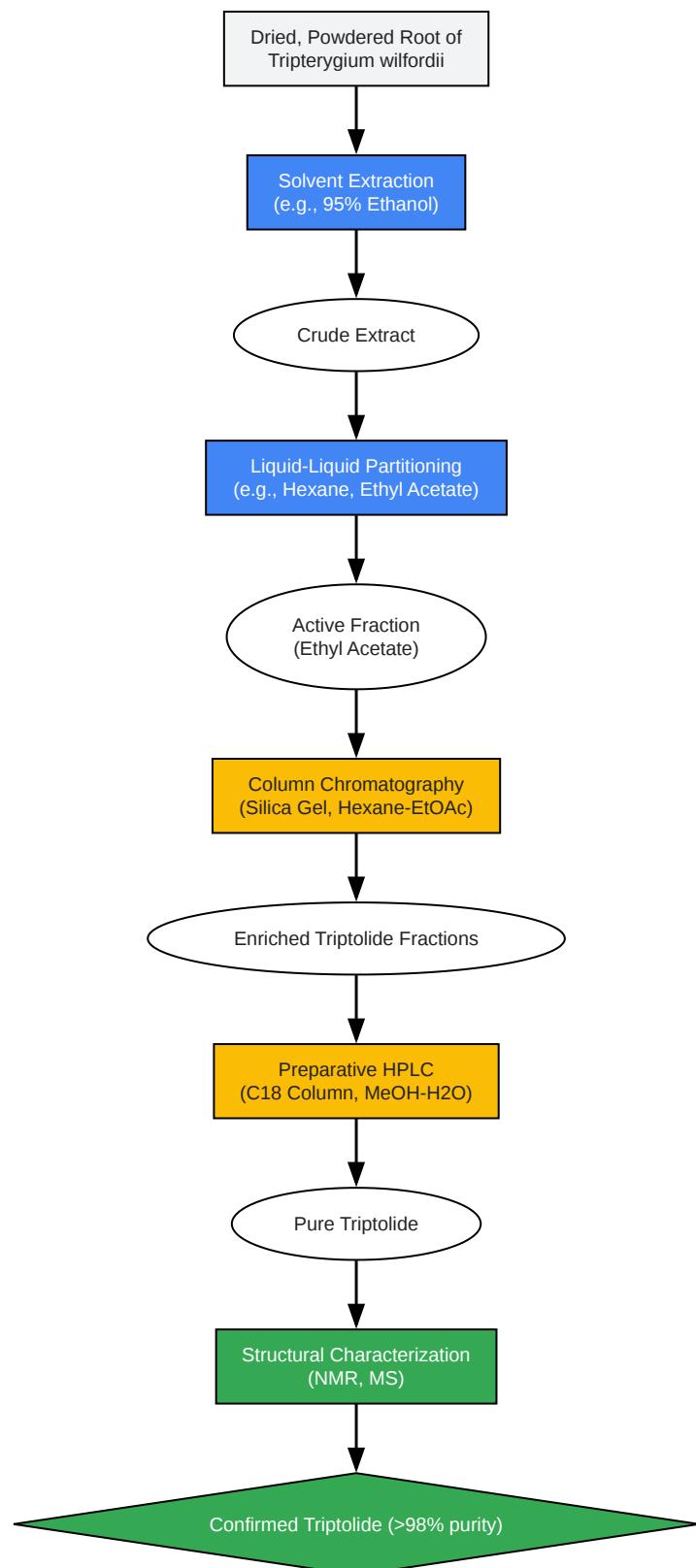
## Mechanism of Action

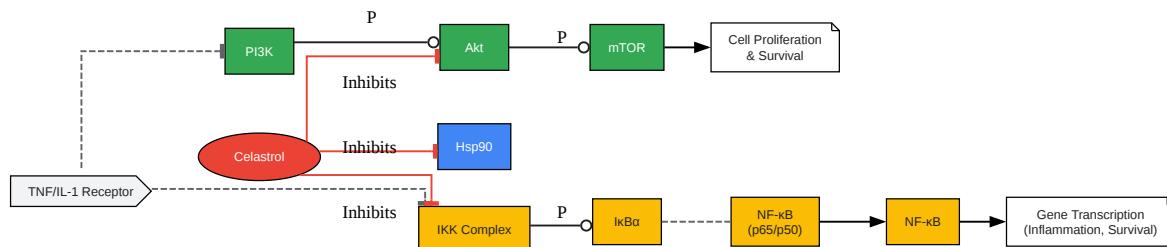
Triptolide's mechanism of action is complex and involves multiple targets. A primary mechanism is the inhibition of transcription.[18] Triptolide covalently binds to the Cys342 residue of the XPB (ERCC3) subunit of the general transcription factor TFIIH.[1][8] This interaction inhibits the DNA-dependent ATPase activity of XPB, leading to the inhibition of RNA polymerase II (RNAPII)-mediated transcription initiation.[1][3] This global transcriptional inhibition leads to the rapid depletion of short-lived mRNAs, including those encoding oncogenes and cell cycle regulators.[18]

Additionally, triptolide modulates several key signaling pathways:

- **NF-κB Signaling:** It is a potent inhibitor of the NF-κB pathway, which is crucial for inflammatory responses.[4][12][13] Triptolide can disrupt the interaction between the p65 subunit of NF-κB and transcriptional coactivators.[13]
- **MAPK Signaling:** The compound has been shown to inhibit the activation of MAPK pathways (p38, JNK, and ERK), which are involved in inflammation and cell proliferation.[19]
- **Apoptosis Pathways:** Triptolide induces apoptosis by activating caspases (caspase-3, caspase-9) and modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria.[14]
- **STAT3 Signaling:** It can inhibit the IL-6/STAT3 signaling pathway, further contributing to its anti-inflammatory and anti-cancer effects.[1][4]





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